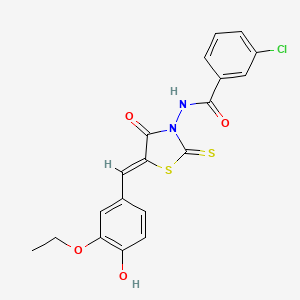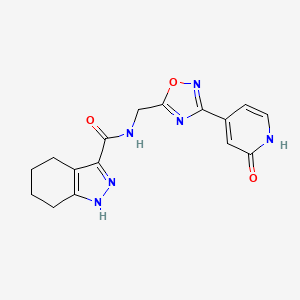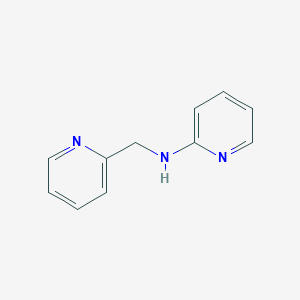
N-(Pyridin-2-ylmethyl)pyridin-2-amine
描述
准备方法
Synthetic Routes and Reaction Conditions
N-(Pyridin-2-ylmethyl)pyridin-2-amine can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with 2-aminomethylpyridine in the presence of a reducing agent such as sodium borohydride (NaBH4). The reaction typically proceeds as follows :
- Dissolve 2-pyridinecarboxaldehyde (10 mmol) in methanol.
- Add a methanol solution of 2-aminomethylpyridine (10 mmol) dropwise to the aldehyde solution while stirring at room temperature.
- After the addition is complete, stir the reaction mixture for 10 hours.
- Gradually add NaBH4 (20 mmol) to the reaction mixture, causing the solution to change from brown to light yellow.
- Stir the mixture overnight at room temperature.
- Remove the solvent under reduced pressure and add distilled water to the residue.
- Adjust the pH to neutral using 32% hydrochloric acid.
- Extract the product with dichloromethane (3 × 30 mL).
- Dry the organic layer over anhydrous magnesium sulfate (MgSO4) and remove the solvent under reduced pressure to obtain the product as a yellow liquid with a yield of 95%.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反应分析
Types of Reactions
N-(Pyridin-2-ylmethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: I2 and TBHP in toluene.
Reduction: NaBH4 in methanol.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
Oxidation: N-(Pyridin-2-yl)amides.
Reduction: this compound.
Substitution: Substituted pyridine derivatives.
科学研究应用
N-(Pyridin-2-ylmethyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is investigated for its potential as a pharmacophore in drug design.
Industry: This compound is used in the synthesis of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-(Pyridin-2-ylmethyl)pyridin-2-amine involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the reactivity and stability of the metal complexes formed. The compound’s molecular targets and pathways depend on the specific application and the nature of the metal ion it coordinates with .
相似化合物的比较
Similar Compounds
N-(Pyridin-2-yl)imidates: These compounds are synthesized from nitrostyrenes and 2-aminopyridines and have similar coordination properties.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds exhibit a wide range of pharmacological activities and are used in medicinal chemistry.
Uniqueness
N-(Pyridin-2-ylmethyl)pyridin-2-amine is unique due to its dual pyridine structure, which allows for versatile coordination with metal ions. This property makes it a valuable ligand in coordination chemistry and a useful building block in the synthesis of complex molecules.
属性
IUPAC Name |
N-(pyridin-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h1-8H,9H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBOTAVQNGSFQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
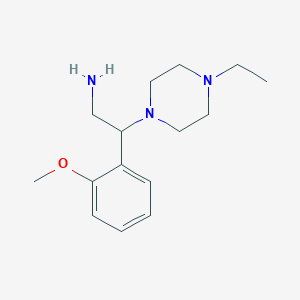
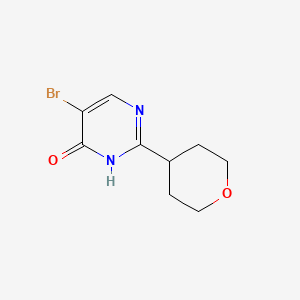
![2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2725992.png)
![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2725995.png)
![(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2725996.png)
![N-(2,4-difluorophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2725997.png)
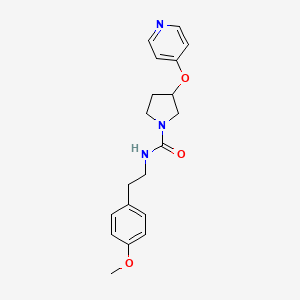
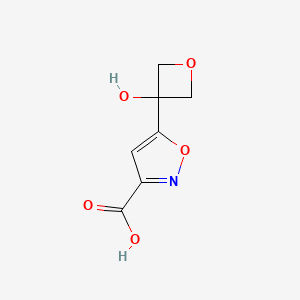
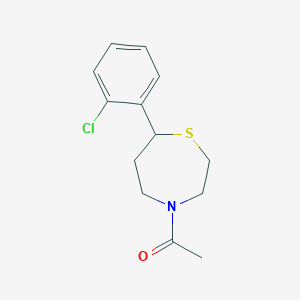
![Methyl 3-{[(4-methylpyrimidin-2-yl)amino]methyl}benzoate](/img/structure/B2726005.png)

![1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-5-(piperidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2726007.png)
